molecular formula C24H29N3O8 B12758087 N-Morpholinyllysergamide tartrate CAS No. 119248-45-2

N-Morpholinyllysergamide tartrate

Cat. No.: B12758087
CAS No.: 119248-45-2
M. Wt: 487.5 g/mol
InChI Key: WWGJSUAZJZMMPW-AJLBZGGQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-Morpholinyllysergamide tartrate involves the reaction of lysergic acid with morpholine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like dicyclohexylcarbodiimide to facilitate the formation of the amide bond. The product is then purified using chromatographic techniques .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques such as high-performance liquid chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: : N-Morpholinyllysergamide tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Chemistry: : N-Morpholinyllysergamide tartrate is used in chemical research to study its structural and functional properties. It serves as a model compound for understanding the behavior of lysergic acid derivatives .

Biology: : In biological research, this compound is investigated for its potential effects on cellular processes and its interaction with various biological targets .

Medicine: : The compound is explored for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its structural similarity to lysergic acid diethylamide makes it a candidate for studying the effects of lysergic acid derivatives on the central nervous system .

Industry: : this compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents. Its unique properties make it valuable for various industrial applications .

Mechanism of Action

Molecular Targets and Pathways: : N-Morpholinyllysergamide tartrate exerts its effects by interacting with serotonin receptors in the brain. It acts as a partial agonist at these receptors, modulating the release of neurotransmitters and influencing various neural pathways .

Mechanism: : The compound’s mechanism of action involves binding to serotonin receptors, leading to changes in receptor conformation and subsequent activation of intracellular signaling pathways. This results in altered neurotransmitter release and modulation of neural activity .

Properties

CAS No.

119248-45-2

Molecular Formula

C24H29N3O8

Molecular Weight

487.5 g/mol

IUPAC Name

[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-morpholin-4-ylmethanone;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C20H23N3O2.C4H6O6/c1-22-12-14(20(24)23-5-7-25-8-6-23)9-16-15-3-2-4-17-19(15)13(11-21-17)10-18(16)22;5-1(3(7)8)2(6)4(9)10/h2-4,9,11,14,18,21H,5-8,10,12H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m11/s1

InChI Key

WWGJSUAZJZMMPW-AJLBZGGQSA-N

Isomeric SMILES

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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